Cas no 403712-68-5 (methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride)

methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride 化学的及び物理的性質
名前と識別子
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- methyl 2-amino-3-(dimethylamino)propanoate Dihydrochloride
- methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride
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- MDL: MFCD28505918
- インチ: 1S/C6H14N2O2.ClH/c1-8(2)4-5(7)6(9)10-3;/h5H,4,7H2,1-3H3;1H
- InChIKey: IOWZADCLBOYMEY-UHFFFAOYSA-N
- ほほえんだ: C(N)(CN(C)C)C(=O)OC.Cl
methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-213045-0.5g |
methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride |
403712-68-5 | 95% | 0.5g |
$601.0 | 2023-09-16 | |
Enamine | EN300-213045-0.25g |
methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride |
403712-68-5 | 95% | 0.25g |
$383.0 | 2023-09-16 | |
TRC | M289300-100mg |
methyl 2-amino-3-(dimethylamino)propanoate Dihydrochloride |
403712-68-5 | 100mg |
$ 295.00 | 2022-06-04 | ||
Enamine | EN300-213045-1g |
methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride |
403712-68-5 | 95% | 1g |
$770.0 | 2023-09-16 | |
A2B Chem LLC | AW07206-250mg |
methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride |
403712-68-5 | 95% | 250mg |
$439.00 | 2024-04-20 | |
1PlusChem | 1P01BBPI-1g |
methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride |
403712-68-5 | 95% | 1g |
$891.00 | 2025-03-19 | |
Aaron | AR01BBXU-500mg |
methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride |
403712-68-5 | 95% | 500mg |
$852.00 | 2025-02-09 | |
A2B Chem LLC | AW07206-1g |
methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride |
403712-68-5 | 95% | 1g |
$846.00 | 2024-04-20 | |
1PlusChem | 1P01BBPI-100mg |
methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride |
403712-68-5 | 95% | 100mg |
$333.00 | 2025-03-19 | |
1PlusChem | 1P01BBPI-10g |
methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride |
403712-68-5 | 95% | 10g |
$4160.00 | 2024-05-03 |
methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
methyl 2-amino-3-(dimethylamino)propanoate dihydrochlorideに関する追加情報
Introduction to Methyl 2-amino-3-(dimethylamino)propanoate Dihydrochloride (CAS No. 403712-68-5)
Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride, a compound with the chemical formula C7H14N2O3.Cl2, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 403712-68-5, has garnered attention due to its unique structural and functional properties. The presence of both amino and dimethylamino functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules.
The methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride salt form enhances its solubility and stability, making it an attractive candidate for further chemical modifications and biological studies. Its applications span across multiple domains, including drug discovery, enzyme inhibition studies, and the development of novel therapeutic agents.
In recent years, there has been a growing interest in the development of compounds that can modulate biological pathways associated with neurological disorders. The structural features of methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride suggest potential interactions with neurotransmitter systems, which has led to its investigation in preclinical models. Researchers have been particularly intrigued by its ability to interact with receptors and enzymes involved in synaptic transmission and neuroprotection.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their drawbacks such as degradation and immunogenicity. The flexibility provided by the dimethylamino group allows for the creation of diverse molecular architectures, enabling chemists to fine-tune properties such as binding affinity and metabolic stability.
The dihydrochloride salt form of methyl 2-amino-3-(dimethylamino)propanoate offers several advantages in terms of handling and storage. It exhibits enhanced crystallinity, which improves purity and reduces the likelihood of degradation during extended periods. This property is particularly crucial in pharmaceutical applications where consistency and reliability are paramount.
Recent studies have also explored the potential of methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride as a tool compound in medicinal chemistry. Its ability to serve as a building block for more complex scaffolds has been leveraged in high-throughput screening campaigns aimed at identifying novel drug candidates. The compound's unique combination of functional groups makes it a valuable asset in libraries designed for fragment-based drug discovery.
The synthesis of methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride involves multi-step organic reactions that highlight the synthetic prowess required to produce such intricate molecules. Key steps include condensation reactions, nucleophilic substitutions, and salt formation processes. Each step must be carefully optimized to ensure high yields and purity, which are critical for downstream applications.
In conclusion, methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride (CAS No. 403712-68-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural features, combined with its stability and solubility characteristics, make it an invaluable intermediate for creating novel bioactive molecules. As research continues to uncover new applications for this compound, its importance in the field is likely to grow even further.
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